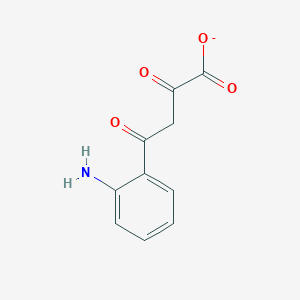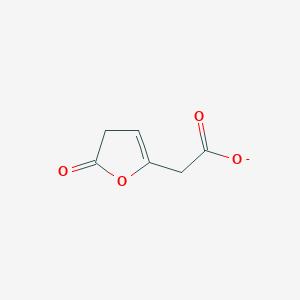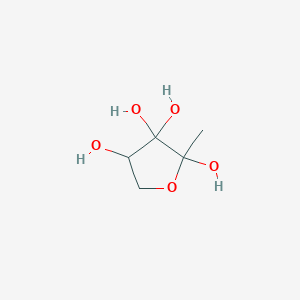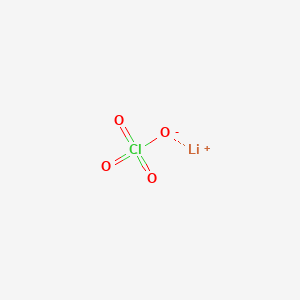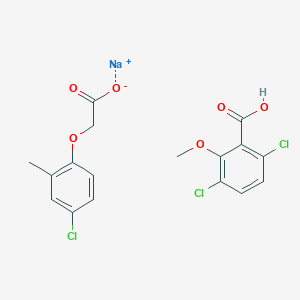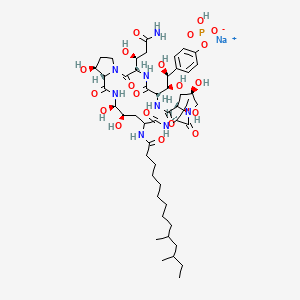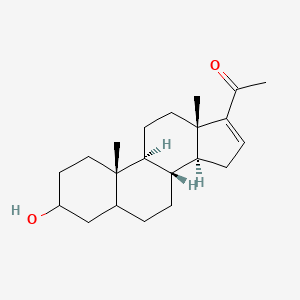![molecular formula C36H33F3N2O4 B1260940 (3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Studies have explored the chemical reactivity of quinoline derivatives, focusing on their potential for creating novel compounds through various reactions. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine produces novel 3-(2-hydroxyethylamino)quinoline-2,4-diones, illustrating the versatility of quinoline derivatives in synthetic chemistry (Klásek et al., 2017). This highlights the potential for synthesizing complex molecules, possibly including the targeted compound, through strategic chemical reactions.
Antioxidant and Biological Activities
Quinoline derivatives have been studied for their biological activities, including antioxidant properties. Research indicates that certain quinoline compounds exhibit moderate to strong antioxidant activities, suggesting their potential utility in medical and pharmaceutical applications (Regal et al., 2020). This could imply that compounds with similar structures might also possess valuable biological properties.
Novel Compound Synthesis
The synthesis of novel spiro compounds, which include quinoline or isoquinoline moieties, has been a subject of interest. For instance, the efficient synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via a three-component reaction demonstrates the potential for creating diverse and complex spiro compounds (Wang & Yan, 2014). This reflects the broader potential for synthesizing compounds like the one , leveraging the reactivity of isoquinoline derivatives.
Reactivity and Structural Studies
Research on the reactivity of quinoline derivatives with various reagents underlines the complexity and diversity of possible transformations, leading to a wide range of products. These studies provide insights into the chemical behavior of quinoline and isoquinoline derivatives, which could be relevant for understanding the reactivity of the compound (Akkurt et al., 2010).
Eigenschaften
Molekularformel |
C36H33F3N2O4 |
|---|---|
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione |
InChI |
InChI=1S/C36H33F3N2O4/c1-45-20-8-19-40-31-14-7-3-9-26(31)21-35(34(40)44)30-13-6-4-11-28(30)33(43)41(32(35)25-17-15-24(23-42)16-18-25)22-27-10-2-5-12-29(27)36(37,38)39/h2-7,9-18,32,42H,8,19-23H2,1H3/t32-,35-/m0/s1 |
InChI-Schlüssel |
UPBBURUWLTUGNB-SHUZPENHSA-N |
Isomerische SMILES |
COCCCN1C2=CC=CC=C2C[C@@]3(C1=O)[C@@H](N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO |
Kanonische SMILES |
COCCCN1C2=CC=CC=C2CC3(C1=O)C(N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



